Bucladesine calcium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFZVVHQICKFQW-NGVPHMJWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46CaN10O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

976.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938448-87-4 | |

| Record name | Bucladesine calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938448874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCLADESINE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3JCE9A9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Bucladesine Calcium in the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucladesine calcium, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), serves as a powerful tool in dissecting the intricate cAMP signaling pathway. By mimicking the action of endogenous cAMP, this compound directly activates Protein Kinase A (PKA) and modulates downstream cellular processes.[1][2][3][4] Its ability to bypass upstream signaling events makes it an invaluable asset for research into a myriad of physiological and pathological conditions. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to the cAMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and versatile signal transduction cascade that governs a vast array of cellular functions, including metabolism, gene transcription, cell growth, and differentiation. The pathway is initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs) on the cell surface. This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. As a second messenger, cAMP primarily exerts its effects by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, thereby regulating their activity and triggering specific cellular responses.

This compound: A Potent Modulator of cAMP Signaling

Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a lipophilic derivative of cAMP.[1][5] The calcium salt form enhances its stability and solubility. Its key features include:

-

Cell Permeability: The dibutyryl groups increase its lipophilicity, allowing it to readily cross cell membranes, a feat not easily achieved by the highly polar cAMP molecule.[1][5]

-

Direct PKA Activation: Once inside the cell, Bucladesine is believed to be metabolized by intracellular esterases, releasing the active cAMP moiety. This directly increases intracellular cAMP levels, leading to the activation of PKA without the need for GPCR stimulation.[1]

-

Phosphodiesterase (PDE) Inhibition: Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[2][3][4] This dual action of mimicking cAMP and preventing its breakdown leads to a sustained elevation of intracellular cAMP levels and prolonged PKA activation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct activation of PKA. PKA is a tetrameric enzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP (or its analog, Bucladesine) to the R subunits induces a conformational change, causing the release of the active C subunits. These catalytic subunits are then free to phosphorylate serine and threonine residues on target proteins, including enzymes, ion channels, and transcription factors.

One of the most critical downstream targets of PKA is the cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

Figure 1: Mechanism of Action of this compound.

Quantitative Data

While specific EC50 and IC50 values for this compound in PKA activation and PDE inhibition are not consistently reported across the literature, dose- and concentration-dependent effects have been documented in various experimental models.

| Experimental Model | Treatment | Observed Effect | Reference |

| Male Albino-Wistar Rats (In Vivo) | Bilateral intrahippocampal infusion of 10 µM and 100 µM Bucladesine sodium | Significant reduction in escape latency and travel distance in Morris water maze task, indicating improved spatial memory. | [5] |

| PC12 Cells (In Vitro) | Treatment with Bucladesine (dibutyryl cyclic AMP) | Approximately fourfold increase in both choline acetyltransferase (ChAT) and vesicular acetylcholine transporter (VAChT) mRNA levels. | [5] |

| Arachidonic Acid-Induced Ear Edema in Mice (In Vivo) | Single or multiple administrations of a 1.5% Bucladesine emulsion | Significant reduction in inflammatory edema. | [2] |

| Working Rat Heart Preparation (Ex Vivo) | 10⁻⁴ M and 3 x 10⁻⁴ M Bucladesine | Dose-dependent increase in systolic pressure, cardiac work, and coronary flow. | [6] |

Experimental Protocols

In Vitro PKA Activity Assay

This protocol outlines a general procedure to measure the effect of this compound on PKA activity in cell lysates.

Materials:

-

Cell culture of interest

-

This compound solution (in appropriate solvent, e.g., DMSO or water)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKA kinase activity assay kit (commercially available, typically containing a PKA-specific substrate peptide, ATP, and a phosphospecific antibody)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

PKA Kinase Assay:

-

Add a standardized amount of protein lysate to each well of a microplate provided in the PKA assay kit.

-

Add the PKA substrate, ATP, and reaction buffer to initiate the kinase reaction.

-

Incubate the plate according to the kit's instructions to allow for phosphorylation of the substrate.

-

Stop the reaction and add the phosphospecific antibody that recognizes the phosphorylated substrate.

-

Add a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis: Calculate the PKA activity relative to the control group.

Figure 2: Experimental Workflow for PKA Activity Assay.

In Vivo Assessment of Spatial Memory (Morris Water Maze)

This protocol describes the use of the Morris water maze to evaluate the effect of this compound on spatial learning and memory in rodents.

Materials:

-

Morris water maze (a circular pool filled with opaque water)

-

A hidden platform submerged just below the water surface

-

Video tracking system

-

Rodents (e.g., rats or mice)

-

This compound solution for intracranial infusion

-

Surgical equipment for cannula implantation

Procedure:

-

Animal Surgery: Surgically implant guide cannulae into the desired brain region (e.g., hippocampus) of the animals. Allow for a recovery period.

-

Acquisition Phase (Training):

-

For several consecutive days, place each animal in the water maze from different starting positions and allow it to swim and find the hidden platform.

-

Record the escape latency (time to find the platform) and the path length using the video tracking system.

-

-

Treatment: After the acquisition phase, infuse this compound or a vehicle control solution through the implanted cannulae.

-

Probe Trial (Memory Test):

-

Remove the platform from the maze.

-

Place the animal in the maze and record its swimming path for a fixed duration (e.g., 60 seconds).

-

Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis: Compare the performance of the Bucladesine-treated group with the control group to assess the effect on spatial memory retention.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

-

Signal Transduction Research: Elucidating the downstream effects of cAMP and PKA activation in different cell types and disease models.

-

Neuroscience: Investigating the role of the cAMP pathway in neuronal development, synaptic plasticity, and memory formation.[2]

-

Cancer Biology: Studying the involvement of cAMP signaling in cell proliferation, apoptosis, and metastasis.

-

Inflammation and Immunology: Exploring the modulatory effects of cAMP on inflammatory responses.[2]

-

Drug Discovery: Serving as a positive control in high-throughput screening for novel modulators of the cAMP pathway.

Conclusion

This compound is a potent and versatile pharmacological tool for investigating the cAMP signaling pathway. Its cell-permeable nature and dual mechanism of action provide a reliable means to elevate intracellular cAMP levels and activate PKA-dependent signaling cascades. The experimental approaches and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies to unravel the complexities of cAMP signaling and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Functional and metabolic effects of bucladesine (dibutyryl cyclic AMP) in the working rat heart preparation: comparison with dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bucladesine Calcium as a Protein Kinase A (PKA) Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine, also known as dibutyryl cyclic AMP (db-cAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that serves as a potent activator of Protein Kinase A (PKA). This technical guide delineates the core mechanism of bucladesine calcium, detailing its dual action as a direct PKA activator and a phosphodiesterase (PDE) inhibitor. We provide a comprehensive overview of the signaling cascade, from intracellular cAMP elevation to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB). This document includes quantitative data on its biological activity, detailed experimental protocols for assessing its effects, and visual diagrams of the key pathways and experimental workflows to support researchers and drug development professionals in their understanding and application of this important pharmacological tool.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a critical role in cellular signal transduction, mediating a wide array of physiological processes. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase that regulates glycogen, sugar, and lipid metabolism, as well as gene expression and neuronal plasticity.[1] Pharmacological manipulation of the cAMP/PKA pathway is a key strategy in both basic research and drug development.

Bucladesine is a synthetic derivative of cAMP designed to be more lipophilic, allowing it to readily cross cell membranes.[1] Once inside the cell, it is metabolized to release active cAMP, thereby mimicking the effects of endogenous cAMP and leading to the activation of PKA.[1] Furthermore, bucladesine also functions as an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP, thus potentiating and prolonging the signal.[2][3][4][5] This dual mechanism makes bucladesine a robust tool for studying cAMP/PKA-dependent cellular events.

Core Mechanism of Action

The primary mechanism of action of bucladesine involves the direct and indirect elevation of intracellular cAMP levels, leading to the activation of PKA.

Direct PKA Activation via cAMP Mimicry

As a cell-permeable analog, bucladesine bypasses the need for G protein-coupled receptor (GPCR) activation of adenylyl cyclase. Once intracellular, esterases cleave the butyryl groups from bucladesine, releasing cAMP. This increase in cAMP concentration drives the activation of PKA.[1]

The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of four cAMP molecules (two to each regulatory subunit) induces a conformational change in the regulatory subunits, causing them to dissociate from and release the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate target substrate proteins on serine or threonine residues.[1]

Indirect PKA Activation via Phosphodiesterase Inhibition

Bucladesine also acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[2][3][4][5] PDEs are a superfamily of enzymes that hydrolyze cAMP to the inactive 5'-AMP. By inhibiting PDEs, bucladesine prevents the degradation of both endogenously produced cAMP and the cAMP released from its own metabolism, leading to a sustained elevation of intracellular cAMP levels and prolonged PKA activation.

Signaling Pathways

The activation of PKA by bucladesine initiates a downstream signaling cascade that culminates in diverse cellular responses.

The Canonical PKA Signaling Pathway

The following diagram illustrates the activation of PKA by bucladesine and its subsequent downstream effects.

Regulation of Gene Expression via CREB

A key downstream target of PKA is the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.[1] Activated PKA translocates to the nucleus where it phosphorylates CREB at the Serine-133 residue. Phosphorylated CREB (p-CREB) then recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300, to bind to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[1]

Quantitative Data

While extensive research has been conducted on bucladesine, specific EC50 and Ki values for its direct interaction with PKA and various PDE isoforms are not consistently reported across the literature. The available quantitative data primarily focuses on the downstream cellular effects.

| Parameter | Value | Cell Line / System | Comments | Reference |

| IC50 (Inhibition of LPS-induced TNFα production) | 28.9 µM | RAW264.7 macrophages | This value reflects the anti-inflammatory effect, which is a downstream consequence of PKA activation. | [6] |

| Effective Concentration (Spatial Memory Improvement) | 10 µM - 100 µM | In vivo (Rat hippocampus) | Infusion into the CA1 region led to a significant reduction in escape latency and travel distance in a maze task. | [4] |

| Effective Concentration (Induction of ChAT and VAChT mRNA) | Not specified | PC12 cells | Treatment resulted in an approximate fourfold increase in mRNA levels. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of bucladesine on PKA activation and downstream signaling.

In Vitro PKA Activity Assay (Radiolabeled ATP)

This assay directly measures the catalytic activity of PKA by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a PKA-specific substrate (e.g., Kemptide), and [γ-³²P]ATP. Add varying concentrations of bucladesine or a vehicle control.

-

Initiate Reaction: Add purified PKA catalytic subunit to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the P81 papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried P81 papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of ³²P incorporated into the substrate and express PKA activity in units such as pmol/min/mg.

Western Blot for Phospho-CREB (p-CREB)

This method is used to detect the phosphorylation of CREB at Serine-133 in cell lysates following treatment with bucladesine.

Workflow Diagram:

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include appropriate controls (e.g., vehicle, positive control like forskolin).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB at Serine-133.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total CREB or a housekeeping protein like β-actin or GAPDH).

Conclusion

This compound is a valuable pharmacological agent for the robust activation of the PKA signaling pathway. Its dual mechanism of action, combining direct cAMP mimicry with the inhibition of PDE, ensures a potent and sustained elevation of intracellular cAMP levels. This leads to the activation of PKA and the phosphorylation of a multitude of downstream targets, including the transcription factor CREB. The experimental protocols and signaling diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize bucladesine in their studies of cAMP/PKA-mediated cellular processes. Further research to elucidate the specific quantitative parameters of bucladesine's interaction with PKA and PDE isoforms will enhance its utility as a precise pharmacological probe.

References

An In-depth Technical Guide to the Phosphodiesterase (PDE) Inhibition Kinetics of Bucladesine Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a valuable tool in cellular and molecular biology research. While primarily recognized as a potent activator of Protein Kinase A (PKA), it is also frequently cited as a phosphodiesterase (PDE) inhibitor.[1][2] This guide provides a comprehensive overview of the current understanding of Bucladesine calcium's interaction with PDEs, addresses the notable absence of specific kinetic data in publicly available literature, and presents a detailed, plausible experimental protocol for determining its inhibitory profile. Furthermore, it visualizes the relevant signaling pathways and a proposed experimental workflow.

Introduction to Bucladesine and its Role in cAMP Signaling

Bucladesine (N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate) is a lipophilic derivative of cAMP, allowing it to readily cross cell membranes.[3] Once inside the cell, it is believed that esterases cleave the butyryl groups, releasing a molecule that mimics the action of endogenous cAMP.[3] This leads to the activation of cAMP-dependent signaling pathways, most notably the activation of PKA.[4][1] Its ability to bypass the need for G protein-coupled receptor (GPCR) stimulation to elevate intracellular cAMP levels makes it an invaluable tool for studying downstream signaling events.

The canonical cAMP signaling pathway, which Bucladesine influences, is pivotal in regulating a vast array of cellular processes.

Phosphodiesterase Inhibition by Bucladesine: A Review of the Evidence

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, thereby terminating their signaling.[5] By inhibiting PDEs, the intracellular concentration of cAMP can be elevated, amplifying downstream signaling. Bucladesine is widely described in product literature and some research articles as a PDE inhibitor.[1][2][6] However, a thorough review of scientific literature reveals a conspicuous absence of specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for the direct inhibition of various PDE isoforms by this compound.

One study reported an IC50 value of 28.9 µM for Bucladesine in the context of inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in RAW264.7 cells.[1] It is crucial to note that this is a measure of a downstream cellular response and not a direct enzymatic inhibition of a specific PDE isoform. The anti-inflammatory effects of Bucladesine are likely a consequence of elevated cAMP levels, which can be achieved through both PKA activation and potential PDE inhibition.

Interestingly, some research suggests a more complex role for Bucladesine in regulating PDE activity. One study found that repeated injections of dibutyryl cAMP in rats led to an increase in PDE activity in the heart, suggesting a potential feedback mechanism where prolonged elevation of cAMP induces the expression of the enzyme responsible for its degradation.

Given the lack of direct evidence for potent, specific PDE inhibition, it is plausible that the primary mechanism of action for Bucladesine is as a cAMP analog and PKA activator. Any PDE inhibitory effects may be weak, non-specific, or secondary to its primary role. To definitively characterize the PDE inhibition kinetics of this compound, rigorous enzymatic assays are required.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the biological activity of Bucladesine. It is important to reiterate that a direct measure of PDE inhibition (IC50 or Ki) is not currently available in the reviewed literature.

| Parameter | Value | Context | Source |

| IC50 | 28.9 µM | Inhibition of LPS-induced TNFα production in mouse RAW264.7 cells | [1] |

Proposed Experimental Protocol for Determining PDE Inhibition Kinetics

To address the gap in the literature, a detailed experimental protocol to determine the phosphodiesterase inhibition kinetics of this compound is proposed. This protocol is based on established methods for measuring PDE activity, such as radioassays or fluorescence-based assays.

Objective

To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against a panel of purified human phosphodiesterase isoforms (e.g., PDE1-11).

Materials

-

Purified recombinant human PDE isoforms (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.)

-

This compound

-

[³H]-cAMP or [³H]-cGMP (for radioassay)

-

Fluorescently labeled cAMP or cGMP analog (for fluorescence polarization assay)

-

Scintillation fluid and counter (for radioassay)

-

Microplate reader with fluorescence polarization capabilities

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Snake venom nucleotidase (for radioassay)

-

96- or 384-well microplates

-

Multi-channel pipettes and other standard laboratory equipment

Experimental Workflow

Detailed Method (Radioassay Example)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Dilute the purified PDE enzymes in assay buffer to a concentration that results in approximately 10-30% substrate hydrolysis during the reaction time.

-

Prepare the substrate mix containing [³H]-cAMP and unlabeled cAMP in assay buffer.

-

-

Assay Procedure:

-

To each well of a microplate, add the PDE enzyme solution and the this compound dilution (or vehicle control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the [³H]-cAMP substrate mix to each well.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Terminate the reaction by boiling the plate or adding a stop solution.

-

Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin or chromatography.

-

Add scintillation fluid to the samples containing the [³H]-adenosine and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE activity for each Bucladesine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Bucladesine concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Conclusion

This compound is an essential pharmacological tool for investigating cAMP-mediated signaling pathways. While it is frequently referred to as a phosphodiesterase inhibitor, there is a notable lack of direct, quantitative evidence to support this claim in the form of specific IC50 or Ki values for PDE isoforms. The primary, well-documented mechanism of action for Bucladesine is as a cell-permeable cAMP analog and a potent activator of PKA. The proposed experimental protocol provides a clear and robust framework for definitively characterizing the PDE inhibitory profile of this compound. Such studies would be of significant value to the scientific community, clarifying its mechanism of action and enabling more precise interpretation of experimental results. Until such data is available, researchers should exercise caution in attributing the observed effects of Bucladesine solely to PDE inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphodiesterases [sigmaaldrich.com]

- 6. Dibutyryl-cAMP, sodium salt [bio-gems.com]

The Advent and Utility of Bucladesine Calcium: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, mechanism of action, and application of Bucladesine calcium as a pivotal research tool in cellular signaling.

Introduction

Bucladesine, also known as Dibutyryl-cAMP (DBcAMP), is a synthetic, cell-permeable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Its development marked a significant milestone in cellular biology, providing researchers with a powerful tool to investigate the myriad of physiological processes regulated by the cAMP signaling pathway. The calcium salt of Bucladesine offers specific physicochemical properties, including solubility and stability, making it a preferred formulation for many experimental applications. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and practical applications of this compound for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of cAMP by Earl Sutherland in the late 1950s revolutionized our understanding of signal transduction. However, the direct application of cAMP in experimental systems was limited by its poor cell membrane permeability and rapid degradation by intracellular phosphodiesterases (PDEs). This necessitated the development of synthetic analogs that could overcome these limitations.

Bucladesine, or N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate, was synthesized to meet this need. The addition of two butyryl groups to the adenosine and ribose moieties increases its lipophilicity, allowing it to readily cross cell membranes.[1] Once inside the cell, endogenous esterases cleave the butyryl groups, releasing the active cAMP molecule.[1][2] This clever design allows for a sustained elevation of intracellular cAMP levels, enabling the study of downstream signaling events.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action:

-

Activation of Protein Kinase A (PKA): As a cAMP analog, the primary mechanism of action of Bucladesine is the activation of cAMP-dependent Protein Kinase A (PKA).[3] Upon entry into the cell and subsequent conversion to cAMP, it binds to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity and triggering a wide array of cellular responses.[1]

-

Inhibition of Phosphodiesterases (PDEs): In addition to activating PKA, Bucladesine also acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[3] PDEs are a superfamily of enzymes responsible for the degradation of cAMP and cGMP. By inhibiting PDEs, Bucladesine prevents the breakdown of intracellular cAMP, further potentiating and prolonging the signal initiated by its primary action.

The following diagram illustrates the signaling pathway activated by this compound:

References

The Impact of Bucladesine Calcium on Cyclic Nucleotide-Gated Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucladesine, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), is a widely utilized tool in cellular biology to investigate cAMP-mediated signaling pathways. Its primary mechanism of action involves the activation of Protein Kinase A (PKA), a key enzyme in numerous cellular processes. Cyclic nucleotide-gated (CNG) ion channels, which are critical for sensory transduction and other neuronal functions, are directly gated by the binding of cyclic nucleotides like cAMP. This technical guide provides a comprehensive overview of the interaction between bucladesine calcium and CNG channels, focusing on the established indirect mechanisms of action and discussing the potential for direct channel modulation. We will delve into the quantitative aspects of both bucladesine and CNG channel function, present detailed experimental protocols for investigating their interplay, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and CNG Channels

Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a lipophilic derivative of cAMP that can readily cross cell membranes.[1][2] Once inside the cell, it is metabolized to release cAMP, thereby increasing intracellular cAMP levels and activating downstream effectors, most notably PKA.[1][3] Bucladesine is also reported to act as a phosphodiesterase (PDE) inhibitor, which further contributes to the elevation of intracellular cAMP.[2][4]

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play a pivotal role in visual and olfactory signal transduction.[5][6] These channels are directly activated by the binding of cAMP or cyclic guanosine monophosphate (cGMP) to a specific domain on the channel protein, leading to a conformational change that opens the ion pore.[5][7] This allows the influx of cations, including Na+, K+, and Ca2+, resulting in changes in membrane potential and intracellular calcium concentration.[5][6][8]

The relationship between bucladesine and CNG channels is of significant interest for understanding cAMP-mediated regulation of neuronal excitability and sensory processes. However, the nature of this interaction—whether it is a direct activation of the channel by bucladesine or an indirect effect mediated by other cellular components—requires careful consideration.

Quantitative Data

Due to a lack of specific studies on the direct quantitative effects of bucladesine on vertebrate CNG channels, this section presents the known quantitative parameters for bucladesine and the general properties of CNG channels separately. This data is essential for designing and interpreting experiments aimed at understanding their interaction.

Table 1: Properties of this compound

| Property | Value/Description | References |

| Synonyms | Dibutyryl-cAMP (db-cAMP), N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate | [1][2] |

| Mechanism of Action | Cell-permeable cAMP analog; increases intracellular cAMP; activates Protein Kinase A (PKA); Phosphodiesterase (PDE) inhibitor. | [1][3][4][9][10][11] |

| Molecular Weight | ~491.37 g/mol (sodium salt) | |

| Solubility | Soluble in water and DMSO. |

Table 2: General Properties of Vertebrate Cyclic Nucleotide-Gated (CNG) Channels

| Property | Description | References |

| Activation | Directly gated by binding of cAMP or cGMP. | [5][6][7] |

| Ion Permeability | Permeable to Na+, K+, and Ca2+. | [5][6][8] |

| Subunit Composition | Typically heterotetramers of A and B subunits. | [12] |

| EC50 for cAMP | Varies depending on subunit composition and channel type (typically in the µM range). | [2][3] |

| EC50 for cGMP | Generally lower than for cAMP, indicating higher sensitivity (typically in the µM range). | [2][3] |

| Regulation | Modulated by Ca2+/calmodulin and phosphorylation. | [4][12] |

Signaling Pathways and Mechanisms of Action

The primary and well-established mechanism of bucladesine's action is the elevation of intracellular cAMP, leading to the activation of PKA.[1][3] PKA is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby altering their activity.

Indirect Modulation of CNG Channels via PKA-mediated Phosphorylation

A plausible mechanism for bucladesine's impact on CNG channels is through PKA-mediated phosphorylation. While direct evidence for PKA phosphorylation of CNG channels being induced by bucladesine is limited, the principle of PKA-mediated regulation of ion channels is well-established for other channel types, such as BK channels.[13] Many ion channels, including CNG channels, contain consensus sequences for phosphorylation by kinases like PKA and PKC.[4]

The following diagram illustrates the hypothesized indirect signaling pathway:

References

- 1. cGMP inhibits L-type Ca2+ channel currents through protein phosphorylation in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subunit promotion energies for channel opening in heterotetrameric olfactory CNG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Mammalian Olfactory Cyclic Nucleotide-Gated Channels Increases Ligand Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic nucleotide gated channels as regulators of CNS development and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellsignal.com [cellsignal.com]

- 8. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-terminal Movement during Gating in Cyclic Nucleotide-modulated Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palmitoylation gates phosphorylation-dependent regulation of BK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Properties and Structure of Bucladesine Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine calcium, also known as calcium N6,2'-O-dibutyryl cyclic adenosine-3',5'-monophosphate, is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1][2][3][4] As a synthetic derivative of the ubiquitous second messenger cAMP, this compound serves as a valuable tool in biomedical research to investigate the diverse cellular processes regulated by cAMP signaling.[5][6] Its enhanced lipophilicity, compared to cAMP, allows it to readily cross cell membranes and activate downstream signaling cascades.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on experimental methodologies relevant to its study.

Chemical and Physical Properties

This compound is a stable salt form of bucladesine.[4][7] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | calcium bis([(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1][2][5]dioxaphosphinin-7-yl] butanoate) | [4] |

| Synonyms | Calcium Dibutyryladenosine Cyclophosphate, Dibutyryl-cAMP Calcium Salt, DBcAMP calcium salt | [2][7] |

| Molecular Formula | C₃₆H₄₆CaN₁₀O₁₆P₂ | [4] |

| Molecular Weight | 976.83 g/mol | [7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO. | |

| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage, -20°C is recommended. In solvent, store at -80°C for up to 6 months. |

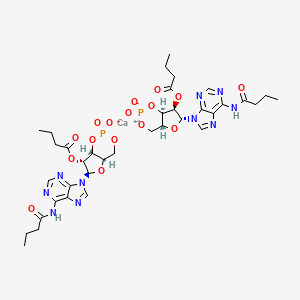

Chemical Structure

The chemical structure of bucladesine consists of an adenosine monophosphate core with two butyryl groups attached at the N6 position of the adenine base and the 2'-hydroxyl group of the ribose sugar. This modification increases its lipophilicity and resistance to phosphodiesterases. The calcium salt is formed by the interaction of one calcium ion with two bucladesine molecules.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by mimicking the action of endogenous cAMP.[2][5][6] It functions as a direct activator of Protein Kinase A (PKA) and an inhibitor of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2][3]

The canonical signaling pathway initiated by this compound is depicted below:

As illustrated, this compound enters the cell and directly activates PKA by binding to its regulatory subunits, causing the release of the active catalytic subunits. Concurrently, it inhibits PDEs, leading to an accumulation of intracellular cAMP, which further sustains PKA activation. The active PKA catalytic subunits then translocate to the nucleus and phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression and leading to various cellular responses.

Experimental Protocols

Protein Kinase A (PKA) Activation Assay

The activation of PKA by this compound can be assessed using commercially available kits or by developing an in-house assay. A common method involves measuring the phosphorylation of a specific PKA substrate.

Workflow for PKA Activation Assay:

Methodology Overview:

-

Preparation of Lysates: Cells or tissues are treated with varying concentrations of this compound for a specified time. Control groups should include untreated samples and samples treated with a known PKA activator (e.g., forskolin). After treatment, cells are lysed to extract proteins.

-

Kinase Reaction: The lysate is incubated with a specific PKA peptide substrate (e.g., Kemptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a buffer containing necessary cofactors.

-

Detection: The amount of phosphorylated substrate is quantified. If using a radiolabeled substrate, this can be done by separating the phosphorylated peptide from the unreacted ATP using phosphocellulose paper followed by scintillation counting. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA or Western blot format are common.

-

Data Analysis: The increase in substrate phosphorylation in the presence of this compound, compared to the control, indicates PKA activation.

Phosphodiesterase (PDE) Inhibition Assay

The inhibitory effect of this compound on PDE activity can be determined by measuring the rate of cAMP hydrolysis in the presence and absence of the compound.

Workflow for PDE Inhibition Assay:

Methodology Overview:

-

Enzyme Preparation: A source of PDE enzyme is required, which can be a purified recombinant enzyme or a cell/tissue lysate.

-

Inhibition Reaction: The PDE enzyme is pre-incubated with various concentrations of this compound. A known PDE inhibitor (e.g., IBMX) can be used as a positive control.

-

Substrate Addition: The reaction is initiated by adding a known amount of cAMP, which is often radiolabeled ([³H]-cAMP) or fluorescently tagged.

-

Detection: The amount of cAMP remaining or the amount of product (AMP) formed is measured. For radiolabeled assays, this typically involves separation of the substrate and product by chromatography followed by scintillation counting.

-

Data Analysis: A decrease in the rate of cAMP hydrolysis in the presence of this compound indicates PDE inhibition. The IC₅₀ value can be calculated to determine the potency of inhibition.

Western Blot Analysis of CREB Phosphorylation

A common method to confirm the downstream effects of PKA activation by this compound is to measure the phosphorylation of CREB at Serine 133.

Methodology Overview:

-

Cell Treatment and Lysis: Cells are treated with this compound for various time points and at different concentrations. After treatment, cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB at Ser133). A separate blot should be performed with an antibody for total CREB to serve as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Signal Detection and Analysis: The signal is detected using an appropriate method (e.g., chemiluminescence or fluorescence imaging). The intensity of the pCREB band is normalized to the total CREB band to determine the relative increase in CREB phosphorylation.

Conclusion

This compound is a potent and versatile research tool for studying cAMP-mediated signaling pathways. Its ability to permeate cell membranes and activate PKA makes it an invaluable compound for elucidating the role of this critical second messenger in a wide range of physiological and pathological processes. The experimental approaches outlined in this guide provide a foundation for researchers to investigate the multifaceted effects of this compound in their specific systems of interest. A thorough understanding of its chemical properties and mechanism of action is crucial for the design and interpretation of these experiments.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. merckmillipore.com [merckmillipore.com]

- 6. promega.com [promega.com]

- 7. selleck.co.jp [selleck.co.jp]

Methodological & Application

Application Notes and Protocols for Inducing Neurite Outgrowth in Primary Neurons with Bucladesine and Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is fundamental to the formation of functional neural circuits. The intricate orchestration of this process is governed by a complex interplay of intracellular signaling pathways. Among the key regulators are cyclic adenosine monophosphate (cAMP) and calcium ions (Ca²⁺). Bucladesine, a cell-permeable analog of cAMP, is a potent inducer of neurite outgrowth by activating the cAMP-dependent protein kinase A (PKA) pathway. Independently, intracellular calcium levels are critical, with an optimal concentration range being essential for growth cone motility and neurite extension.

These application notes provide a detailed overview and experimental protocols for utilizing a bucladesine and calcium-based approach to promote neurite outgrowth in primary neuron cultures. The information compiled herein is intended to guide researchers in designing and executing experiments to study neuronal development, screen for neuroactive compounds, and investigate mechanisms of neural regeneration.

Signaling Pathways in Neurite Outgrowth

The induction of neurite outgrowth by bucladesine and calcium involves the convergence of two major signaling cascades on the neuronal cytoskeleton.

Bucladesine-cAMP-PKA Pathway: Bucladesine elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates a multitude of downstream targets that contribute to the reorganization of the cytoskeleton, a prerequisite for neurite extension.[3]

Calcium Signaling Pathway: Intracellular calcium concentration ([Ca²⁺]i) is a critical determinant of growth cone behavior.[4] An optimal range of [Ca²⁺]i is necessary for neurite elongation, a concept known as the "calcium set-point hypothesis".[4] Calcium exerts its effects through various downstream effectors, including Calmodulin-dependent protein kinase II (CaMKII), which plays a role in cytoskeletal dynamics.[5]

Crosstalk and Convergence: The cAMP/PKA and Ca²⁺/CaMKII pathways are not independent but engage in significant crosstalk. For instance, PKA can modulate the activity of calcium channels, influencing Ca²⁺ influx.[6] Both pathways can converge on the regulation of Rho family GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin and microtubule cytoskeleton in the growth cone.[7][8] The coordinated action of these pathways fine-tunes the cytoskeletal rearrangements necessary for neurite formation and elongation.

Data Presentation

The following tables summarize quantitative data on the effects of cAMP analogs and calcium on neurite outgrowth in primary neurons and neuronal cell lines.

Table 1: Effect of cAMP Analogs on Neurite Outgrowth

| Cell Type | Compound | Concentration | Effect on Neurite Outgrowth | Reference |

| Neural Stem/Progenitor Cells | Dibutyryl-cAMP (dbcAMP) | 1 mM | 54±5% of cells differentiated into neurons | [9] |

| Neural Stem/Progenitor Cells | Dibutyryl-cAMP (dbcAMP) | 4 mM | 94.5±0.5% of cells differentiated into neurons | [10] |

| PC12 Cells | Forskolin | 0.01 - 0.1 µM | Induced neurite-like processes after 2-5 days | [11] |

| PC12 Cells | Forskolin | 1.0 - 10 µM | Rapid morphological changes (within 3 hours) | [11] |

| Human NT2 Neurons | 8-Br-cAMP | Not specified | Increased neurite length | [12] |

| Rat Motor Neurons | Dibutyryl-cAMP (dbcAMP) | Not specified | Increased neurite outgrowth and extension | [13] |

Table 2: The Role of Calcium in Neurite Outgrowth

| Cell Type | Condition | Observation | Reference |

| Rat Sensory Neurons | Varied [Ca²⁺]i (0-60 nM) | Maximal neurite outgrowth at 35 nM [Ca²⁺]i | [7] |

| Helisoma Buccal Neurons | Calcium ionophore A23187 | Suppressed outgrowth in all neurons | [8] |

| Neural Precursor Cells | Low Ca²⁺ medium | Significantly decreased neurite length | [11] |

| Neural Precursor Cells | KCl-induced depolarization | Significantly longer neurites | [11] |

Experimental Protocols

The following are detailed protocols for primary neuron culture and the induction of neurite outgrowth using bucladesine and modulation of calcium.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos, a common model for studying neurite outgrowth.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS)

-

DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-lysine

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates and glass coverslips

Procedure:

-

Preparation of Coated Coverslips:

-

Aseptically place glass coverslips in a 24-well plate.

-

Coat coverslips with 100 µg/mL poly-D-lysine or poly-L-lysine in sterile water overnight at room temperature.

-

Wash coverslips three times with sterile water and allow to dry completely.

-

(Optional) For enhanced attachment and outgrowth, subsequently coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate the laminin solution before plating cells.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the uterine horns and remove the E18 embryos.

-

Isolate the cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue into small pieces.

-

Transfer the tissue to a 15 mL conical tube and incubate in 5 mL of 0.25% trypsin-EDTA at 37°C for 15 minutes.

-

Inactivate the trypsin by adding an equal volume of plating medium (Neurobasal with 10% FBS).

-

Gently centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in Neurobasal medium containing DNase I (100 U/mL).

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating and Culture:

-

Determine the cell density using a hemocytometer.

-

Plate the neurons onto the coated coverslips at a density of 50,000 to 100,000 cells/cm².

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Repeat this half-medium change every 2-3 days.

-

Protocol 2: Induction of Neurite Outgrowth

This protocol outlines the treatment of primary neurons with bucladesine and the modulation of extracellular calcium to promote neurite outgrowth.

Materials:

-

Primary neuron cultures (from Protocol 1)

-

Bucladesine (or Dibutyryl-cAMP) stock solution (e.g., 100 mM in sterile water or DMSO)

-

Calcium chloride (CaCl₂) stock solution (e.g., 1 M in sterile water)

-

Neurobasal medium

Procedure:

-

Preparation of Treatment Media:

-

Prepare fresh treatment media for each experimental condition by diluting the stock solutions of bucladesine and/or CaCl₂ into pre-warmed Neurobasal medium.

-

Bucladesine Treatment: A typical starting concentration range for bucladesine or its analogs (like dbcAMP) is 0.1 mM to 1 mM.[10][13] A dose-response experiment is recommended to determine the optimal concentration for your specific primary neuron type.

-

Calcium Modulation: To investigate the role of calcium, the extracellular CaCl₂ concentration in the culture medium can be adjusted. Standard Neurobasal medium contains approximately 1.8 mM CaCl₂. To test the effect of elevated calcium, you can supplement the medium with additional CaCl₂ (e.g., to final concentrations of 2.5 mM, 5 mM).

-

Combined Treatment: Prepare media containing both the desired concentration of bucladesine and the adjusted concentration of CaCl₂.

-

-

Treatment of Neurons:

-

After the primary neurons have been in culture for 24-48 hours and have adhered to the substrate, carefully aspirate half of the existing culture medium.

-

Gently add an equal volume of the prepared treatment medium to each well.

-

Incubate the treated cultures for the desired duration. A typical time course for observing significant neurite outgrowth is 24 to 72 hours.

-

Protocol 3: Quantification of Neurite Outgrowth

This protocol describes a standard method for fixing, staining, and quantifying neurite outgrowth.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope with a camera

-

Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin)

Procedure:

-

Fixation and Immunostaining:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-β-III tubulin, diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained neurons using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.

-

Use image analysis software to quantify neurite outgrowth. Common parameters to measure include:

-

Total neurite length per neuron: The sum of the lengths of all neurites from a single neuron.

-

Length of the longest neurite: The length of the primary axon or longest dendrite.

-

Number of primary neurites per neuron: The number of neurites extending directly from the soma.

-

Number of branch points per neuron: The number of locations where a neurite bifurcates.

-

Percentage of neurite-bearing cells: The proportion of cells in a field that have at least one neurite longer than the diameter of the cell body.

-

-

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for investigating the roles of bucladesine and calcium in promoting neurite outgrowth in primary neurons. By carefully controlling experimental conditions and employing quantitative analysis, researchers can gain valuable insights into the molecular mechanisms governing neuronal development and identify potential therapeutic strategies for neurodegenerative diseases and nerve injury. The provided signaling pathway diagrams and summary data tables serve as a foundation for experimental design and data interpretation in this exciting area of neuroscience research.

References

- 1. cAMP analogs promote survival and neurite outgrowth in cultures of rat sympathetic and sensory neurons independently of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cAMP promotes neurite outgrowth and extension through protein kinase A but independently of Erk activation in cultured rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 5. Microtubule-Associated Type II Protein Kinase A Is Important for Neurite Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Co-Culture Method to Study Neurite Outgrowth in Response to Dental Pulp Paracrine Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho GAPs and GEFs: Controling switches in endothelial cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurite outgrowth in individual neurons of a neuronal population is differentially regulated by calcium and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Dibutyryl Cyclic-AMP on Survival and Neuronal Differentiation of Neural Stem/Progenitor Cells Transplanted into Spinal Cord Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BDNF Activates CaMKIV and PKA in Parallel to Block MAGmediated Inhibition of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modular regulation of Rho family GTPases in development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Harnessing Bucladesine Calcium for Stem Cell Differentiation into Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bucladesine calcium, a cell-permeable analog of cyclic adenosine monophosphate (cAMP), for the directed differentiation of various stem cell types into neurons. This document outlines the underlying mechanism of action, detailed experimental protocols, and expected outcomes, serving as a valuable resource for neuroscience research and the development of cell-based therapies for neurological disorders.

Introduction

This compound, also known as dibutyryl-cAMP (dbcAMP), is a powerful tool in cellular and molecular biology, particularly in the field of regenerative medicine.[1] Its ability to readily cross cell membranes and elevate intracellular cAMP levels makes it an effective agent for activating the cAMP signaling pathway.[1] This pathway is pivotal in numerous cellular processes, including the regulation of gene expression, cell growth, and differentiation.[2] In the context of stem cell biology, bucladesine is frequently employed to induce neuronal differentiation, promoting the expression of neuronal phenotypes and the development of neuron-like morphologies.[3]

Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway

This compound exerts its effects by mimicking endogenous cyclic AMP (cAMP).[1] Once inside the cell, it is metabolized to release active cAMP, which then activates Protein Kinase A (PKA).[1][2] The activated catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB).[4] Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes associated with neuronal differentiation and survival.[4][5]

Caption: this compound signaling pathway for neuronal differentiation.

Quantitative Data Summary

The efficiency of bucladesine-induced neuronal differentiation can vary depending on the stem cell type, concentration of bucladesine, duration of treatment, and the presence of other inducing agents. The following table summarizes quantitative data from various studies.

| Stem Cell Type | Bucladesine (dbcAMP) Concentration | Treatment Duration | Other Factors | Neuronal Marker | Differentiation Efficiency (% Positive Cells) | Reference |

| Neural Stem/Progenitor Cells (NSPCs) | 1 mM | 7 days | - | βIII-tubulin | Up to 85% | [6][7] |

| Embryonal Carcinoma Cells (P19S18O1A1) | Not specified | - | - | Neurofilament protein, Neuron-specific enolase | Significant population | [3] |

| Human Neuroblastoma Cells (NB69) | 2 mM | - | - | Tyrosine Hydroxylase (TH) | Increased number of TH-immunoreactive neurons | [8] |

| Mesenchymal Stem Cells (MSCs) | 100 µM | 4 or 8 days | I-BET151, CHIR99021, Forskolin, RepSox, Y-27632 | TUJ1, MAP2 | Not specified | Not specified in snippets |

| Adipose-Derived Stem Cells (ADSCs) | Not specified | 24 hours | Forskolin, KCl, Valproic acid, Hydrocortisone, Insulin | MAP2, β-tubulin III, NeuN | Not specified | [9] |

Experimental Protocols

The following are generalized protocols for the neuronal differentiation of Mesenchymal Stem Cells (MSCs) and Induced Pluriopotent Stem Cells (iPSCs) using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)

Materials:

-

Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)

-

MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Pre-induction Medium: MSC Growth Medium supplemented with 1 mM β-mercaptoethanol (BME)

-

Neuronal Induction Medium: Neurobasal medium supplemented with B27, N2, 2 mM L-glutamine, and 0.5-1.0 mM this compound.

-

Poly-L-lysine or Poly-D-lysine coated culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies against neuronal markers (e.g., anti-βIII-tubulin (Tuj1), anti-MAP2, anti-NeuN)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Procedure:

-

Cell Seeding: Culture MSCs in MSC Growth Medium on standard tissue culture plates. When cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them onto Poly-L-lysine or Poly-D-lysine coated plates at a density of 2 x 104 cells/cm2.

-

Pre-induction (Optional but Recommended): After 24 hours, replace the MSC Growth Medium with Pre-induction Medium and culture for another 24 hours. This step can enhance the subsequent differentiation efficiency.

-

Neuronal Induction: Aspirate the Pre-induction Medium and add the Neuronal Induction Medium containing this compound.

-

Culture and Medium Change: Culture the cells in the Neuronal Induction Medium for 7-14 days. Change half of the medium every 2-3 days.

-

Assessment of Differentiation:

-

Morphological Analysis: Observe the cells daily under a phase-contrast microscope for changes in morphology, such as cell body rounding, neurite outgrowth, and formation of a network-like structure.

-

Immunocytochemistry: After the induction period, fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific binding. Incubate with primary antibodies against neuronal markers overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI and visualize under a fluorescence microscope.

-

Quantitative PCR (qPCR): Extract total RNA from the differentiated cells and perform reverse transcription to synthesize cDNA. Use qPCR to quantify the expression levels of neuronal marker genes (e.g., TUBB3, MAP2, NEUN).

-

Protocol 2: Neuronal Differentiation of Induced Pluripotent Stem Cells (iPSCs)

Materials:

-

Human Induced Pluripotent Stem Cells (iPSCs)

-

iPSC maintenance medium (e.g., mTeSR1)

-

Matrigel or Geltrex coated plates

-

Neural Induction Medium (NIM): DMEM/F12 with N2 supplement, B27 supplement, 2 mM L-glutamine, and dual SMAD inhibitors (e.g., SB431542 and Noggin).

-

Neuronal Differentiation Medium (NDM): Neurobasal medium with B27 supplement, 2 mM L-glutamine, 20 ng/mL BDNF, 20 ng/mL GDNF, and 0.5 mM this compound.

-

Cell detachment solution (e.g., Accutase)

-

Other materials for analysis as listed in Protocol 1.

Procedure:

-

iPSC Culture: Culture iPSCs on Matrigel or Geltrex coated plates in iPSC maintenance medium.

-

Neural Induction: When iPSC colonies are 70-80% confluent, switch to Neural Induction Medium. Culture for 7-10 days, changing the medium daily. This will induce the formation of neural rosettes.

-

Neural Progenitor Cell (NPC) Expansion: Dissociate the neural rosettes using Accutase and re-plate the resulting NPCs on Poly-L-ornithine and laminin-coated plates in a suitable NPC expansion medium.

-

Neuronal Differentiation: To initiate terminal differentiation, replace the NPC expansion medium with Neuronal Differentiation Medium containing this compound.

-

Maturation: Culture the cells in the Neuronal Differentiation Medium for 14-21 days for maturation. Change half of the medium every 3-4 days.

-

Assessment of Differentiation: Follow the same procedures for morphological analysis, immunocytochemistry, and qPCR as described in Protocol 1 to evaluate the extent of neuronal differentiation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the differentiation of stem cells into neurons using this compound and subsequent analysis.

Caption: General experimental workflow for neuronal differentiation.

Troubleshooting and Considerations

-

Low Differentiation Efficiency: Optimize the concentration of this compound and the duration of treatment. Ensure the health and quality of the starting stem cell population. Consider the use of additional inducing factors or a pre-induction step.

-

Cell Death: High concentrations of bucladesine can be cytotoxic. If significant cell death is observed, reduce the concentration. Ensure proper cell seeding density as sparse or overly confluent cultures can affect cell viability.

-

Variability between Experiments: Stem cell differentiation is a complex process and can be influenced by many factors, including lot-to-lot variability of reagents and subtle changes in culture conditions. Maintain consistent protocols and use well-characterized cell lines.

-

Confirmation of Neuronal Identity: Rely on a panel of neuronal markers to confirm differentiation. Early markers like βIII-tubulin (Tuj1) indicate neuronal commitment, while later markers like MAP2 and NeuN suggest maturation. Functional assays, such as calcium imaging or electrophysiology, can provide further evidence of neuronal function.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to generate neuronal populations from various stem cell sources, advancing our understanding of neurogenesis and paving the way for novel therapeutic strategies for neurological diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of NGF and dibutyryl cAMP on neuronal differentiation of embryonal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:CREB cAMP neuron pathway.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of dibutyryl cyclic-AMP on survival and neuronal differentiation of neural stem/progenitor cells transplanted into spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of dibutyryl cyclic AMP and retinoic acid on the differentiation of dopamine neurons: prevention of cell death by dibutyryl cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuron-like Differentiation of Adipose-Derived Stem Cells From Infant Piglets in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Concentration of Bucladesine Calcium for In Vitro PKA Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucladesine, also known as dibutyryl-cAMP (db-cAMP), is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] It functions as a selective activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in cellular signaling pathways that regulate a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] Bucladesine's lipophilic nature allows it to cross cell membranes more readily than cAMP. Once inside the cell, it is believed to be converted to monobutyryl-cAMP and subsequently to cAMP, which then activates PKA. It can also directly activate PKA by binding to the regulatory subunits of the PKA holoenzyme, causing the release of the active catalytic subunits.[1] Additionally, Bucladesine can act as a phosphodiesterase (PDE) inhibitor, which further elevates intracellular cAMP levels.[1] These properties make Bucladesine a valuable tool for studying PKA-mediated signaling events in both cell-based and in vitro systems.

Determining the optimal concentration of Bucladesine calcium for in vitro PKA activation is crucial for obtaining reliable and reproducible experimental results. This document provides comprehensive application notes, a summary of effective concentrations from various studies, and a detailed protocol for an in vitro PKA kinase assay to guide researchers in this process.

Mechanism of PKA Activation by Bucladesine

The activation of PKA by Bucladesine follows a well-established signaling pathway. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity. Bucladesine, mimicking the action of endogenous cAMP, binds to the regulatory subunits. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate their target substrate proteins on serine or threonine residues.

Quantitative Data Summary